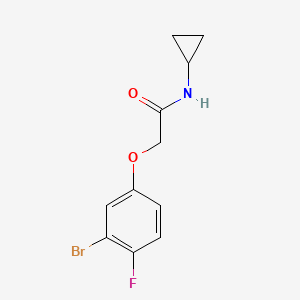

2-(3-Bromo-4-fluorophenoxy)-N-cyclopropylacetamide

Description

2-(3-Bromo-4-fluorophenoxy)-N-cyclopropylacetamide is a brominated and fluorinated acetamide derivative featuring a cyclopropylamine substituent. It serves as a key intermediate in pharmaceutical synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to generate boronate esters or coupled heterocycles (e.g., indazole-pyrimidine derivatives) . Synthesized via palladium-catalyzed borylation or nucleophilic substitution, it is typically obtained in moderate yields (21% in Example 82) and characterized by NMR and mass spectrometry .

Properties

IUPAC Name |

2-(3-bromo-4-fluorophenoxy)-N-cyclopropylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrFNO2/c12-9-5-8(3-4-10(9)13)16-6-11(15)14-7-1-2-7/h3-5,7H,1-2,6H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJMHBCZSPFFJDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)COC2=CC(=C(C=C2)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-4-fluorophenoxy)-N-cyclopropylacetamide typically involves the following steps:

Starting Materials: The synthesis begins with 3-bromo-4-fluorophenol and cyclopropylamine.

Formation of Intermediate: The phenol group of 3-bromo-4-fluorophenol is reacted with chloroacetyl chloride to form 2-(3-bromo-4-fluorophenoxy)acetyl chloride.

Final Product Formation: The intermediate is then reacted with cyclopropylamine under basic conditions to yield 2-(3-Bromo-4-fluorophenoxy)-N-cyclopropylacetamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-4-fluorophenoxy)-N-cyclopropylacetamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.

Reduction Products: Reduction can yield alcohols or amines.

Scientific Research Applications

2-(3-Bromo-4-fluorophenoxy)-N-cyclopropylacetamide has several applications in scientific research:

Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.

Biological Studies: The compound can be used to study the effects of halogenated phenoxy groups on biological systems.

Materials Science: It can be incorporated into polymers or other materials to impart specific properties.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-4-fluorophenoxy)-N-cyclopropylacetamide would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromine and fluorine atoms can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparative Analysis with Structurally Analogous Compounds

Key Observations:

- Substituent Effects : The bromo-fluoro combination in the target compound enhances electrophilicity, favoring cross-coupling reactions, whereas butyryl groups in compound 30 increase hydrophobicity .

- Synthetic Efficiency : The target compound’s lower yield (21%) compared to compound 30 (82%) highlights challenges in bromination or cyclopropane integration .

Physicochemical and Spectroscopic Properties

- Melting Points : Compound 30 (75°C) and 31 (84°C) exhibit higher melting points than the target compound (data unavailable), likely due to stronger crystalline packing from butyryl/alkyl chains.

- Optical Activity : Compound 32 ([α]²²D = +61.1) demonstrates chirality absent in the target compound, emphasizing the role of stereocenters in derivatives .

- Spectroscopy : All compounds are validated via ¹H/¹³C NMR, but the target compound’s spectra focus on aromatic protons (δ 7.10–8.16) and cyclopropyl signals (δ 0.55–0.73) .

Biological Activity

2-(3-Bromo-4-fluorophenoxy)-N-cyclopropylacetamide is a chemical compound that has garnered interest in pharmacological research due to its potential biological activities. This article will explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- IUPAC Name : 2-(3-Bromo-4-fluorophenoxy)-N-cyclopropylacetamide

- Molecular Formula : CHBrFNO\

- Molecular Weight : 298.13 g/mol

The biological activity of 2-(3-Bromo-4-fluorophenoxy)-N-cyclopropylacetamide is primarily attributed to its interaction with specific biological targets.

Key Mechanisms Include :

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.

- Receptor Modulation : It may act as an antagonist or agonist at various receptors, influencing signaling pathways related to inflammation and pain.

Biological Activity Data

Research has demonstrated various biological activities associated with this compound. Below is a summary of findings from recent studies:

Case Studies

Several case studies have evaluated the efficacy and safety of 2-(3-Bromo-4-fluorophenoxy)-N-cyclopropylacetamide in various contexts:

-

Antimicrobial Efficacy Study :

- Objective : To assess the antibacterial properties against Gram-positive and Gram-negative bacteria.

- Methodology : Disk diffusion method was employed to evaluate the inhibition zones.

- Results : Showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting potential for development as an antimicrobial agent.

-

Anti-inflammatory Activity Assessment :

- Objective : To investigate the anti-inflammatory effects using a murine model of acute inflammation.

- Methodology : Measurement of cytokine levels (TNF-alpha, IL-6) post-treatment.

- Results : The compound significantly reduced cytokine levels compared to control groups, indicating its potential use in treating inflammatory diseases.

-

Analgesic Activity Evaluation :

- Objective : To evaluate the pain-relieving properties in a formalin-induced pain model.

- Methodology : Behavioral assessments were conducted to measure pain response.

- Results : The compound exhibited a notable reduction in pain scores, highlighting its analgesic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.